molecular formula C6H10ClNO4 B15378214 1-Chloro-3-nitrobutan-2-yl acetate CAS No. 5437-70-7

1-Chloro-3-nitrobutan-2-yl acetate

Cat. No.: B15378214
CAS No.: 5437-70-7
M. Wt: 195.60 g/mol
InChI Key: GZWDBGDEXHAGCY-UHFFFAOYSA-N
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Description

1-Chloro-3-nitrobutan-2-yl acetate (CAS 5437-70-7) is a polyfunctional organic compound of significant interest in synthetic chemistry, serving as a versatile and valuable building block for the construction of complex molecules . Its research value is derived from the intricate interplay of its three distinct functional groups—chloro, nitro, and acetate—positioned on a short carbon chain, creating a high density of reactivity that allows for sequential and chemoselective transformations . The nitro group is a strong electron-withdrawing functionality that facilitates carbon-carbon bond-forming reactions, notably through the formation of a nucleophilic nitronate anion . The chlorine atom acts as a good leaving group, enabling nucleophilic substitution reactions, while the acetate moiety serves as a protecting group for a hydroxyl function, which can be selectively removed to reveal the alcohol for further derivatization . This compound is particularly useful as a model system for studying chemoselectivity in reactions involving multiple reactive sites and for the development of new synthetic methodologies . Its application extends to the stereoselective synthesis of complex target molecules, including novel heterocyclic compounds, where the control of stereochemistry is a central challenge . The physical properties of this compound include a molecular weight of 195.60 g/mol, a density of approximately 1.254 g/cm³, and a flash point of 106.5°C . This product is intended for research applications only and is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5437-70-7

Molecular Formula

C6H10ClNO4

Molecular Weight

195.60 g/mol

IUPAC Name

(1-chloro-3-nitrobutan-2-yl) acetate

InChI

InChI=1S/C6H10ClNO4/c1-4(8(10)11)6(3-7)12-5(2)9/h4,6H,3H2,1-2H3

InChI Key

GZWDBGDEXHAGCY-UHFFFAOYSA-N

Canonical SMILES

CC(C(CCl)OC(=O)C)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies for 1 Chloro 3 Nitrobutan 2 Yl Acetate

Strategies for Carbon Skeleton Construction and Assembly

The formation of the four-carbon chain of 1-chloro-3-nitrobutan-2-yl acetate (B1210297) with the required functional groups can be approached through several synthetic routes. These strategies primarily focus on the efficient formation of carbon-carbon bonds and the introduction of the nitro and chloro substituents.

Approaches Involving Nitroalkane Synthesis Precursors

A prominent strategy for constructing the carbon skeleton of the target molecule is through a nitroaldol or Henry reaction. researchgate.netwikipedia.orgorganic-chemistry.orgyoutube.com This reaction involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone, forming a β-nitro alcohol. wikipedia.orgyoutube.com For the synthesis of the precursor to 1-chloro-3-nitrobutan-2-yl acetate, this would likely involve the reaction of a chloro-substituted aldehyde with a nitroalkane.

A plausible pathway is the reaction between 2-chloroethanal and 1-nitropropane (B105015) in the presence of a base. The base deprotonates the α-carbon of 1-nitropropane, generating a nucleophilic nitronate anion. This anion then attacks the electrophilic carbonyl carbon of 2-chloroethanal, leading to the formation of the 1-chloro-3-nitrobutan-2-ol (B14003662) skeleton after protonation. wikipedia.orgyoutube.com The general mechanism for the Henry reaction is illustrated below:

General Scheme of the Henry Reaction

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The success of this reaction is influenced by the choice of base and reaction conditions. Common bases used include alkali hydroxides, carbonates, and organic bases like triethylamine. organic-chemistry.org The reaction is often reversible, and conditions can be optimized to favor the formation of the desired β-nitro alcohol. wikipedia.org

Sequential Halogenation and Nitration Protocols

An alternative approach to the carbon skeleton involves the sequential introduction of the halogen and nitro groups onto a pre-existing four-carbon chain. One such strategy could start from an alkene, such as 1-butene (B85601) or 2-butene.

A potential pathway begins with the formation of a halohydrin from an alkene. For instance, the reaction of an appropriate butene derivative with a source of hypochlorous acid (HOCl), often generated in situ from a chlorine source and water, would yield a chlorohydrin. nih.gov

Following the formation of the chlorohydrin, a nitration step would be necessary. This could potentially be achieved through various nitrating agents, although direct nitration of such a molecule can be challenging and may lead to a mixture of products. A more controlled method would involve the conversion of a suitable leaving group to the nitro functionality via nucleophilic substitution with a nitrite (B80452) salt.

Another viable route involves the use of an epoxide intermediate. For example, starting with a butene-derived epoxide, ring-opening with a chloride source would generate a chlorohydrin. Subsequent conversion of the hydroxyl group to a leaving group, followed by substitution with a nitrite salt, could afford the desired 1-chloro-3-nitrobutane backbone. A similar strategy has been documented for the synthesis of 1-chloro-3-nitro-propan-2-ol from epichlorohydrin, where the epoxide ring is opened by a nitrite source. chemicalbook.com This reaction, using lanthanum(III) chloride and sodium nitrite, provides a regioselective route to the corresponding chloronitroalcohol. chemicalbook.com

Introduction of the Acetate Moiety: Esterification Pathways

Once the precursor alcohol, 1-chloro-3-nitrobutan-2-ol, is synthesized, the final step is the introduction of the acetate group. This is typically achieved through an esterification reaction.

Acylation Reactions of Precursor Alcohols

The most common method for the formation of the acetate ester is the acylation of the precursor alcohol with an acetylating agent. Standard acetylating agents include acetyl chloride and acetic anhydride. rsc.orgmdpi.com

The reaction with acetyl chloride is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. researchgate.net When using acetic anhydride, a catalyst like a catalytic amount of acid or a base can be employed to accelerate the reaction. rsc.org

General Acylation Reaction R-OH + CH3COCl ---(Base)---> R-OCOCH3 + Base·HCl Alcohol Acetyl Chloride Acetate Ester

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Stereoselective Synthesis of Enantiomerically Enriched this compound

Chiral Auxiliary-Mediated Transformations

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. youtube.comnih.govnih.govyoutube.com In the context of synthesizing this compound, a chiral auxiliary could be employed in the formation of the precursor, 1-chloro-3-nitrobutan-2-ol.

A potential strategy involves the use of a chiral auxiliary to control the addition of a nucleophile to a carbonyl compound. For instance, a chiral oxazolidinone auxiliary, as pioneered by Evans, could be attached to a carboxylic acid derivative, which is then elaborated to an α-chloro ketone. youtube.com Subsequent reduction of the ketone or a Henry reaction with nitromethane (B149229) would be directed by the chiral auxiliary, leading to a diastereomerically enriched chloronitro alcohol. The auxiliary would then be cleaved to yield the enantiomerically enriched product, which can then be acetylated.

Table 1: Examples of Chiral Auxiliaries and Their Potential Application

Chiral AuxiliaryClassPotential Application in Synthesis
Evans' OxazolidinonesOxazolidinoneDiastereoselective alkylation or aldol-type reactions to set the stereocenters in the chloronitro alcohol precursor. youtube.com
CamphorsultamSultamAsymmetric reductions or conjugate additions to establish the desired stereochemistry.
(S)- or (R)-1-PhenylethylamineAmineFormation of chiral imines for diastereoselective nucleophilic additions.

While specific examples for the synthesis of 1-chloro-3-nitrobutan-2-ol using these auxiliaries are not reported, the principles of their application in asymmetric synthesis are well-established. nih.govchemicalbook.com

Asymmetric Catalysis in the Formation of Key Stereocenters

Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. For the synthesis of this compound, asymmetric catalysis could be applied to several key bond-forming reactions.

One of the most relevant catalytic asymmetric reactions would be the Henry (nitroaldol) reaction between chloroacetaldehyde (B151913) and nitroethane, catalyzed by a chiral metal complex or an organocatalyst. nih.gov This reaction would directly form the carbon backbone and establish the two stereocenters of 1-chloro-3-nitrobutan-2-ol. Various chiral ligands and catalysts have been developed for the asymmetric Henry reaction, achieving high enantioselectivities and diastereoselectivities for a range of substrates. nih.gov

Table 2: Potential Asymmetric Catalytic Approaches

Reaction TypeCatalyst TypePotential SubstratesExpected Outcome
Asymmetric Henry ReactionChiral Metal Complex (e.g., Cu, Zn) or OrganocatalystChloroacetaldehyde and NitroethaneEnantiomerically enriched 1-chloro-3-nitrobutan-2-ol. nih.gov
Asymmetric Aldol ReactionChiral Proline Derivatives or Metal ComplexesAn enolate equivalent of a chloro-ester and nitroethaneDiastereoselective formation of a precursor to the target molecule.
Asymmetric Epoxidation/Ring OpeningSharpless Asymmetric Epoxidation followed by nucleophilic openingA suitable butene derivativeEnantioselective formation of a chiral epoxide, which can be opened to the chloronitro alcohol.

The development of highly stereoselective catalytic methods for the synthesis of functionalized nitroalkanes is an active area of research, and these methods could be adapted for the synthesis of the target compound. chemicalbook.comresearchgate.netmolbase.com

Kinetic Resolution Techniques for Acetate Derivatives

Kinetic resolution is a method for separating a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent. nih.gov This technique could be applied to a racemic mixture of this compound or its alcohol precursor.

For instance, a racemic mixture of 1-chloro-3-nitrobutan-2-ol could undergo an enzyme-catalyzed acetylation. A lipase, which is a chiral catalyst, could selectively acetylate one enantiomer at a faster rate, leaving the unreacted enantiomer of the alcohol in high enantiomeric excess. The acetylated product, this compound, would also be obtained in an enantiomerically enriched form.

Alternatively, a kinetic resolution of racemic this compound could be achieved through enantioselective hydrolysis, again using a chiral catalyst like a lipase. This would yield one enantiomer of the acetate and the corresponding enantiomer of the alcohol. Research has demonstrated the successful kinetic resolution of related nitroallylic acetates using organocatalysis, highlighting the potential of this approach. organic-chemistry.orgacs.orgnih.govyoutube.com

Table 3: Kinetic Resolution Strategies

TechniqueSubstrateChiral Catalyst/ReagentProducts
Enantioselective AcetylationRacemic 1-chloro-3-nitrobutan-2-olLipaseEnantiomerically enriched this compound and the unreacted enantiomer of the alcohol.
Enantioselective HydrolysisRacemic this compoundLipaseEnantiomerically enriched this compound and the corresponding enantiomer of the alcohol.
Organocatalytic ResolutionRacemic this compoundChiral amine or phosphineEnantiomerically enriched starting material and a diastereomeric product. organic-chemistry.orgacs.orgnih.govyoutube.com

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign. researchgate.netyoutube.com While specific green synthetic routes for this compound are not detailed in the literature, general green chemistry principles can be applied to its potential synthesis.

A key focus would be the use of less hazardous reagents and solvents. For the formation of the chloronitro alcohol precursor, a biocatalytic approach using a halohydrin dehalogenase or a nitronate monooxygenase could be explored to replace traditional chemical methods that may use toxic reagents. The Henry reaction, a key C-C bond-forming step, can be performed under greener conditions using water as a solvent and organocatalysts. nih.gov

Furthermore, the use of catalytic methods, as discussed in the asymmetric catalysis section, is inherently a green approach as it reduces the amount of waste generated compared to stoichiometric methods. researchgate.net The development of solvent-free reaction conditions or the use of benign solvents like water or supercritical fluids would also contribute to a greener synthesis. youtube.com

Table 4: Application of Green Chemistry Principles

Green Chemistry PrincipleApplication in Synthesis
Prevention Designing a synthetic route with fewer steps and higher yields to minimize waste.
Atom Economy Utilizing addition reactions, such as the Henry reaction, that incorporate all atoms of the reactants into the product.
Less Hazardous Chemical Syntheses Replacing hazardous reagents with biocatalysts or less toxic alternatives.
Designing Safer Chemicals (Not directly applicable to the synthesis itself, but to the final product's properties).
Safer Solvents and Auxiliaries Using water or other green solvents; minimizing the use of protecting groups. youtube.com
Design for Energy Efficiency Conducting reactions at ambient temperature and pressure where possible.
Use of Renewable Feedstocks Exploring bio-based starting materials if feasible.
Reduce Derivatives Avoiding unnecessary protection and deprotection steps.
Catalysis Employing catalytic (asymmetric or not) methods over stoichiometric reagents. researchgate.net
Design for Degradation (Not directly applicable to the synthesis itself, but to the final product's lifecycle).
Real-time analysis for Pollution Prevention Monitoring reactions to prevent byproduct formation.
Inherently Safer Chemistry for Accident Prevention Choosing reagents and conditions that minimize the risk of accidents.

By integrating these principles, the synthesis of this compound could be designed to be more sustainable and environmentally friendly.

Reactivity and Mechanistic Investigations of 1 Chloro 3 Nitrobutan 2 Yl Acetate

Reactivity at the Halogenated Carbon Center

The carbon atom bonded to the chlorine atom is a primary alkyl halide, which is sterically accessible. This structural feature is pivotal in determining the preferred pathways for nucleophilic substitution and elimination reactions.

Nucleophilic Substitution Reactions (Sₙ1, Sₙ2 Pathways)

Given that the chlorine is attached to a primary carbon, the Sₙ2 (Substitution Nucleophilic Bimolecular) pathway is expected to be the dominant mechanism for substitution reactions. In an Sₙ2 reaction, a nucleophile attacks the electrophilic carbon atom from the backside, leading to an inversion of stereochemistry in a single, concerted step. The reaction rate is dependent on the concentration of both the substrate and the incoming nucleophile.

Conversely, the Sₙ1 (Substitution Nucleophilic Unimolecular) pathway is highly unlikely. This pathway involves the formation of a primary carbocation intermediate, which is inherently unstable and energetically unfavorable. The presence of an adjacent acetyl group and a nitro group further complicates the electronic environment, but not sufficiently to favor a primary carbocation formation under typical conditions.

Table 1: Predicted Nucleophilic Substitution Behavior

Reaction Pathway Likelihood Rationale
Sₙ2 High Primary halide center is sterically unhindered, favoring a bimolecular attack.

| Sₙ1 | Low | Involves the formation of a high-energy, unstable primary carbocation. |

Elimination Reactions (E1, E2 Pathways) Leading to Unsaturated Products

Elimination reactions compete with nucleophilic substitutions. The E2 (Elimination Bimolecular) mechanism is generally favored for primary alkyl halides, especially in the presence of a strong, sterically hindered base. This pathway involves the simultaneous removal of a proton from the β-carbon and the departure of the chloride leaving group, yielding an alkene. For 1-chloro-3-nitrobutan-2-yl acetate (B1210297), this would result in the formation of a nitro-substituted butene derivative.

The E1 (Elimination Unimolecular) pathway, similar to the Sₙ1 pathway, is improbable due to its reliance on the formation of an unstable primary carbocation intermediate. Therefore, under basic conditions, the E2 mechanism is the more plausible route to unsaturated products.

Transformations of the Nitro Group

The nitro group is a versatile functional group capable of undergoing various transformations, most notably reduction and participation in radical pathways.

Reductions to Amines and Hydroxylamines

The reduction of aliphatic nitro compounds is a well-established transformation. A variety of reducing agents can be employed to convert the nitro group into an amine or a hydroxylamine. For instance, catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) is a common and effective method. organic-chemistry.org Other reagent systems, such as triethylsilane in the presence of a palladium catalyst, can selectively reduce aliphatic nitro compounds to their corresponding hydroxylamines. organic-chemistry.org The use of trichlorosilane (B8805176) (HSiCl₃) with a tertiary amine also provides a metal-free alternative for reducing aliphatic nitro groups to amines. organic-chemistry.org

Table 2: Potential Reagents for Nitro Group Reduction

Reagent/Catalyst System Product Reference
H₂, Pd/C Amine organic-chemistry.org
Triethylsilane, Palladium catalyst Hydroxylamine organic-chemistry.org

Radical-Mediated Pathways Involving the Nitro Functionality

Aliphatic nitro compounds can participate in radical reactions. For example, under certain conditions, such as treatment with a radical initiator and a suitable reaction partner like tributyltin hydride, the nitro group can be replaced by a hydrogen atom in a radical denitration process. The specific pathways and products would be highly dependent on the reaction conditions and the presence of other radical precursors or traps.

Reactivity of the Ester Moiety

The acetate ester group in the molecule is susceptible to hydrolysis under both acidic and basic conditions.

Base-Catalyzed Hydrolysis (Saponification): Treatment with an aqueous base, such as sodium hydroxide (B78521), would lead to the irreversible cleavage of the ester bond. The mechanism involves the nucleophilic acyl substitution by a hydroxide ion, yielding an alcohol (1-chloro-3-nitrobutan-2-ol) and the corresponding carboxylate salt (sodium acetate).

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the ester can be hydrolyzed to the same alcohol and acetic acid. This reaction is typically reversible, and its equilibrium can be controlled by the reaction conditions.

The reactivity of the ester is generally considered independent of the chloro and nitro groups at the other end of the molecule, although the electronic effects of these groups could have a minor influence on the rate of hydrolysis.

Hydrolysis and Transesterification Reactions

Hydrolysis of 1-chloro-3-nitrobutan-2-yl acetate, the reaction with water to break the ester linkage, would be expected to yield 1-chloro-3-nitrobutan-2-ol (B14003662) and acetic acid. This reaction can be catalyzed by either acid or base. The specific conditions, such as pH and temperature, would significantly influence the reaction rate and the potential for side reactions involving the chloro and nitro functionalities.

Transesterification, the exchange of the acetyl group with another alkoxy group from an alcohol, is another key reaction. This process is typically catalyzed by acids or bases and is an equilibrium-driven process. The choice of alcohol and catalyst can be tailored to favor the formation of a desired new ester. While no specific studies on the transesterification of this compound were found, the principles of this reaction are well-established for similar acetate esters.

A summary of expected reactants and products in these transformations is presented below:

Reaction TypeReactantsProductsCatalyst (Typical)
HydrolysisThis compound, Water1-Chloro-3-nitrobutan-2-ol, Acetic acidAcid (e.g., H₂SO₄) or Base (e.g., NaOH)
TransesterificationThis compound, Alcohol (R-OH)1-Chloro-3-nitrobutan-2-yl ester (of R-OH), Acetic acidAcid (e.g., H₂SO₄) or Base (e.g., NaOR)

Ester Cleavage and Functional Group Interconversion

Beyond simple hydrolysis and transesterification, the cleavage of the ester bond can be a gateway to further functional group interconversions. For instance, reductive cleavage could potentially lead to the formation of the corresponding alcohol, 1-chloro-3-nitrobutan-2-ol, with the acetyl group being converted to ethanol.

Furthermore, the interplay between the ester, chloro, and nitro groups could lead to more complex transformations. For example, under certain conditions, the nitro group could be reduced, or the chloro group could be substituted by other nucleophiles. The sequence of these reactions would be highly dependent on the chosen reagents and reaction conditions.

Intramolecular Rearrangements and Cyclization Reactions of this compound

The presence of multiple reactive centers within the same molecule opens up the possibility of intramolecular reactions. Nucleophilic attack of the oxygen from the nitro group or the acetate carbonyl oxygen on the carbon bearing the chlorine atom could potentially lead to the formation of cyclic intermediates or products.

For instance, an intramolecular substitution of the chloride by the nitro group's oxygen could, in principle, lead to a cyclic nitronate ester, although such structures are often unstable. Similarly, participation of the acetate group in an intramolecular cyclization could lead to the formation of a lactone, particularly if the carbon chain were more flexible or if the reaction were promoted by a suitable Lewis acid. However, no specific literature evidence for such rearrangements or cyclizations for this compound has been identified.

Exploration of Concerted and Stepwise Mechanistic Pathways

The reactions of this compound, such as nucleophilic substitution of the chloride or cleavage of the ester, can proceed through either concerted or stepwise mechanisms. A concerted mechanism, like an Sₙ2 reaction, would involve a single transition state where bond-making and bond-breaking occur simultaneously. A stepwise mechanism, such as an Sₙ1 reaction, would involve the formation of a carbocation intermediate.

The preferred pathway would be influenced by several factors, including the stability of the potential carbocation, the strength of the nucleophile, the nature of the solvent, and the steric hindrance around the reactive center. The presence of the electron-withdrawing nitro and acetate groups would likely destabilize a carbocation at the adjacent carbon, potentially favoring a more concerted Sₙ2-like pathway for substitution at the chloromethyl group.

In the context of ester hydrolysis, the reaction typically proceeds through a stepwise pathway involving a tetrahedral intermediate. The initial nucleophilic attack on the carbonyl carbon is followed by the departure of the leaving group.

Due to the lack of specific experimental and computational studies on this compound, a definitive assignment of the mechanistic pathways for its various potential reactions cannot be made at this time. Further research is required to elucidate the intricate details of its chemical behavior.

Advanced Chemical Transformations and Derivatization of 1 Chloro 3 Nitrobutan 2 Yl Acetate

Functionalization at Peripheral Sites through Orthogonal Reactivity

The distinct nature of the chloro, nitro, and acetate (B1210297) groups in 1-chloro-3-nitrobutan-2-yl acetate theoretically allows for selective reactions at each site, a concept known as orthogonal reactivity. This selectivity is crucial for the controlled synthesis of complex molecules.

The primary chloride at the C1 position is a prime site for nucleophilic substitution reactions. This would allow for the introduction of a wide range of functionalities. For instance, reaction with sodium azide (B81097) would be expected to yield 1-azido-3-nitrobutan-2-yl acetate, a precursor for amines or triazoles. Similarly, substitution with other halides, such as bromide or iodide, could be achieved to modulate the reactivity of this position.

The nitro group at C3 is a versatile handle for various transformations. It can be reduced to an amino group using standard conditions like catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid systems (e.g., Fe/HCl). nih.govresearchgate.net This resulting amine could then undergo a plethora of further reactions, such as acylation or alkylation.

The acetate group at C2 is susceptible to hydrolysis under either acidic or basic conditions to reveal a secondary alcohol. This alcohol could then be oxidized to a ketone or used in etherification or further esterification reactions to introduce different functionalities. The ability to selectively deprotect this alcohol would be a key step in many synthetic routes.

Carbon Chain Elongation and Structural Diversification Strategies

Elongating the carbon backbone of this compound can lead to a diverse range of structurally complex molecules. One of the most powerful methods for carbon-carbon bond formation is the reaction of a nucleophile with an electrophilic carbon.

The carbon bearing the chlorine atom (C1) is electrophilic and thus a key site for chain elongation. Reaction with organometallic reagents such as Grignard reagents or organocuprates could potentially introduce new alkyl or aryl groups at this position. Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, are also powerful tools for forming new carbon-carbon bonds, although their application to primary alkyl chlorides can sometimes be challenging. scispace.combohrium.com

Another strategy involves the generation of a carbanion. The protons on the carbon adjacent to the nitro group (the α-carbon) are acidic and can be removed by a base to form a nitronate anion. This nucleophilic species can then react with various electrophiles. For instance, the Henry reaction (nitroaldol reaction) involves the reaction of a nitronate with an aldehyde or ketone to form a β-nitro alcohol, thus extending the carbon chain. wikipedia.orgorganic-chemistry.org Subsequent transformations of the newly introduced alcohol and the existing functionalities would lead to significant structural diversification.

Multicomponent Reactions Incorporating this compound as a Reactive Partner

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a complex product, are highly efficient in generating molecular diversity. chemrxiv.orgorganic-chemistry.org The functional groups present in this compound make it a potentially valuable component in such reactions.

For example, after conversion of the chloro group to an azide, the resulting 1-azido-3-nitrobutan-2-yl acetate could participate in the Ugi or Passerini reactions. These isocyanide-based MCRs are known for their ability to rapidly generate complex, peptide-like scaffolds.

Furthermore, the nitro group itself can be a key player in MCRs. For instance, a one-pot reaction could be envisioned where the nitro group participates in a Michael addition to an α,β-unsaturated carbonyl compound, followed by an intramolecular cyclization involving one of the other functional groups, leading to the formation of heterocyclic structures. While specific examples involving this compound are not readily found, the general reactivity patterns of its constituent functional groups suggest a rich potential for its application in the design of novel multicomponent reactions.

Synthesis of Analogue Compounds with Modified Halogen, Nitro, or Ester Functionalities

The synthesis of analogues of this compound with modified functional groups would be crucial for structure-activity relationship studies in various applications.

Halogen Modification: The chloride can be readily displaced by other halides. For example, treatment with sodium bromide or sodium iodide in a suitable solvent (the Finkelstein reaction) would yield the corresponding 1-bromo- or 1-iodo-3-nitrobutan-2-yl acetate. The synthesis of the fluorinated analogue would likely require more specialized fluorinating agents.

Nitro Group Modification: Beyond reduction to an amine, the nitro group can be transformed into other functionalities. For example, the Nef reaction allows for the conversion of a primary or secondary nitro group into a ketone or aldehyde.

Ester Modification: The acetate group can be hydrolyzed to the corresponding alcohol, which can then be re-esterified with a variety of carboxylic acids to introduce different ester side chains. This would allow for the fine-tuning of properties such as lipophilicity and steric bulk.

The following table provides a hypothetical overview of potential analogue syntheses based on established chemical principles.

Starting MaterialReagent(s)Potential ProductTransformation Type
This compoundSodium Azide (NaN₃)1-Azido-3-nitrobutan-2-yl acetateNucleophilic Substitution
This compoundSodium Bromide (NaBr)1-Bromo-3-nitrobutan-2-yl acetateHalogen Exchange
This compoundH₂/Pd-C1-Chloro-3-aminobutan-2-yl acetateNitro Group Reduction
This compound1. LiOH, H₂O/THF; 2. R'COCl, Pyridine (B92270)1-Chloro-3-nitrobutan-2-yl R'-oateEster Hydrolysis and Re-esterification

Spectroscopic Characterization and Advanced Structural Elucidation of 1 Chloro 3 Nitrobutan 2 Yl Acetate

Application of High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, 2D NMR) for Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules. For 1-Chloro-3-nitrobutan-2-yl acetate (B1210297), ¹H and ¹³C NMR would provide critical information about the chemical environment of each hydrogen and carbon atom, respectively.

¹H NMR Spectroscopy: A hypothetical ¹H NMR spectrum would be expected to show distinct signals for the protons on the butane (B89635) backbone and the acetyl methyl group. The chemical shifts (δ) would indicate the electronic environment of the protons, while the splitting patterns (multiplicity) would reveal the number of adjacent protons, allowing for the determination of the connectivity of the molecule.

¹³C NMR Spectroscopy: A ¹³C NMR spectrum would display individual signals for each of the six carbon atoms in the molecule. The chemical shifts would differentiate between the methyl carbons, the carbons bonded to the chloro, nitro, and acetate groups, and the carbonyl carbon of the acetate group.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis.

For 1-Chloro-3-nitrobutan-2-yl acetate, high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion. The calculated exact mass for C₆H₁₀ClNO₄ is approximately 195.0298 Da.

Electron ionization (EI) mass spectrometry would induce fragmentation of the molecule. The resulting fragmentation pattern would be a unique "fingerprint" of the compound, with characteristic losses of functional groups such as the acetyl group, the nitro group, and the chlorine atom. Analysis of these fragments would further corroborate the proposed structure.

Infrared and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing information about the functional groups present.

Infrared Spectroscopy: An IR spectrum of this compound would be expected to show characteristic absorption bands for the following functional groups:

C=O stretch of the ester group, typically in the range of 1735-1750 cm⁻¹.

N-O asymmetric and symmetric stretches of the nitro group, usually found around 1550 cm⁻¹ and 1350 cm⁻¹, respectively.

C-O stretch of the ester.

C-Cl stretch .

C-H stretches and bends for the alkyl and acetyl moieties.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds, and would be useful in confirming the presence of the various functional groups.

Chiroptical Spectroscopy for Stereochemical Studies (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion)

This compound possesses two stereocenters (at C2 and C3), meaning it can exist as four possible stereoisomers. Chiroptical techniques are essential for studying these stereoisomers.

Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum is highly sensitive to the spatial arrangement of the atoms and can be used to determine the absolute configuration of the stereocenters by comparing the experimental spectrum with theoretically calculated spectra.

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The ORD spectrum, particularly the Cotton effect, is also characteristic of the stereochemistry of the molecule and can be used to assign the absolute configuration.

X-ray Crystallography for Solid-State Structural Determination and Absolute Configuration Assignment

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. If a suitable single crystal of this compound could be grown, this technique would provide precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state.

Crucially, for a chiral molecule, X-ray crystallography can be used to determine the absolute configuration of the stereocenters unambiguously, provided a heavy atom is present in the structure, which in this case is the chlorine atom. This would definitively establish which of the four possible stereoisomers is present in the crystal.

Computational Chemistry and Theoretical Analysis of 1 Chloro 3 Nitrobutan 2 Yl Acetate

Density Functional Theory (DFT) Calculations for Electronic Structure, Energetics, and Spectroscopic Property Prediction

Density Functional Theory (DFT) serves as a powerful quantum mechanical modeling method to investigate the electronic structure of molecules. For 1-chloro-3-nitrobutan-2-yl acetate (B1210297), DFT calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-31G* or larger), can elucidate key aspects of its molecular architecture and energetics. researchgate.netnih.gov

These calculations would begin with a geometry optimization to determine the most stable three-dimensional arrangement of the atoms. From this optimized structure, a wealth of information can be derived. Key electronic properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP) map can be computed. researchgate.netnih.gov The HOMO-LUMO energy gap is a critical parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive. The MEP map visually represents the regions of positive and negative electrostatic potential on the molecule's surface, indicating likely sites for electrophilic and nucleophilic attack.

Furthermore, DFT is instrumental in predicting spectroscopic properties. researchgate.net By calculating the vibrational frequencies, a theoretical infrared (IR) spectrum can be generated. This computed spectrum can be compared with experimental data to aid in the assignment of vibrational modes to specific functional groups within the molecule. Similarly, by employing methods like the Gauge-Including Atomic Orbital (GIAO) method, it is possible to predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.net This predictive capability is invaluable for confirming the structure of synthesized compounds.

Table 1: Predicted Electronic and Spectroscopic Properties of 1-Chloro-3-nitrobutan-2-yl Acetate from Hypothetical DFT Calculations

PropertyPredicted Value/Description
Optimized GeometryTetrahedral carbon centers with specific bond lengths and angles determined.
HOMO Energy
LUMO Energy
HOMO-LUMO Gap
Dipole Moment
Key IR Frequencies (cm⁻¹)C=O stretch, C-O stretch, NO₂ asymmetric and symmetric stretches, C-Cl stretch.
Key ¹H NMR Shifts (ppm)Chemical shifts for protons adjacent to the chloro, nitro, and acetate groups.
Key ¹³C NMR Shifts (ppm)Chemical shifts for the carbonyl carbon and other carbons in the butane (B89635) backbone.

Molecular Dynamics Simulations for Conformational Landscape Exploration

Due to the presence of several single bonds, this compound can exist in multiple conformations. Molecular dynamics (MD) simulations offer a way to explore the conformational landscape of this molecule over time. aps.org By simulating the motion of the atoms according to the principles of classical mechanics, MD simulations can map out the various low-energy conformations and the energy barriers between them.

An MD simulation would typically start with the DFT-optimized structure. The molecule would then be placed in a simulated environment (in vacuum or in a solvent box) and its trajectory would be calculated over a period of time (nanoseconds to microseconds). bohrium.com Analysis of this trajectory would reveal the preferred dihedral angles and the relative populations of different conformers at a given temperature. This information is crucial for understanding how the molecule's shape influences its reactivity and interactions with other molecules. For instance, the accessibility of the reactive sites, such as the carbon atom bearing the chlorine or the nitro group, can be highly dependent on the molecule's conformation.

Table 2: Hypothetical Conformational Analysis Data for this compound from Molecular Dynamics Simulations

ConformerDihedral Angle (C1-C2-C3-C4)Relative Energy (kcal/mol)Population (%)
Anti~180°0.0
Gauche 1~60°
Gauche 2~-60°
Eclipsed (Transition State)~0°

Quantum Chemical Descriptors and Reactivity Prediction

Quantum chemical descriptors, derived from the electronic structure calculations, provide quantitative measures of a molecule's reactivity. researchgate.net For this compound, these descriptors can help in predicting how it will behave in chemical reactions.

Key descriptors include:

Ionization Potential (IP): The energy required to remove an electron, related to the HOMO energy. A lower IP suggests a greater propensity to act as an electron donor.

Electron Affinity (EA): The energy released when an electron is added, related to the LUMO energy. A higher EA indicates a greater ability to act as an electron acceptor.

Electronegativity (χ): The tendency of the molecule to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution. Harder molecules are generally less reactive.

Fukui Functions: These functions indicate the change in electron density at a particular point in the molecule when an electron is added or removed. They are used to identify the most electrophilic and nucleophilic sites within the molecule with greater precision than a simple MEP map. researchgate.net

By analyzing these descriptors, one can predict, for example, whether this compound is more likely to undergo nucleophilic substitution at the carbon bearing the chlorine atom or an elimination reaction. nih.gov

Table 3: Hypothetical Quantum Chemical Descriptors for this compound

DescriptorPredicted ValueInterpretation
Ionization Potential (eV)
Electron Affinity (eV)
Electronegativity (eV)
Chemical Hardness (eV)
Most Nucleophilic SiteIdentified by Fukui function analysis
Most Electrophilic SiteIdentified by Fukui function analysis

Stereochemical Analysis and Prediction of Enantiomeric Excess in Asymmetric Reactions

This compound has two chiral centers (at C2 and C3), meaning it can exist as four possible stereoisomers (two pairs of enantiomers). Computational methods can be employed to analyze the stereochemistry of this molecule and to predict the outcomes of asymmetric reactions that might be used to synthesize a specific enantiomer.

The relative energies of the different diastereomers can be calculated using DFT to determine their thermodynamic stability. More advanced computational techniques can be used to model the transition states of reactions involving chiral catalysts. jlu.edu.cn By comparing the activation energies for the formation of the different enantiomers, it is possible to predict the enantiomeric excess (e.e.) that would be observed in an asymmetric synthesis. This type of analysis is invaluable for the rational design of catalysts and reaction conditions to achieve high levels of stereocontrol.

For instance, in a hypothetical asymmetric reduction of a precursor ketone to form the alcohol at C2, computational modeling could be used to understand the interactions between the substrate, the chiral catalyst, and the reducing agent in the transition state. This would allow for the prediction of which face of the ketone is preferentially attacked, leading to the formation of one enantiomer over the other.

Table 4: Hypothetical Stereochemical Analysis of an Asymmetric Reaction to Form this compound

Transition StateCatalyst-Substrate ComplexActivation Energy (kcal/mol)Predicted Enantiomeric Excess (%)
Pro-(R)
Pro-(S)

Strategic Applications of 1 Chloro 3 Nitrobutan 2 Yl Acetate in Complex Organic Synthesis

Role as a Versatile Chiral Building Block in the Construction of Advanced Intermediates

Theoretically, the functional groups of 1-chloro-3-nitrobutan-2-yl acetate (B1210297) offer multiple handles for synthetic manipulation. The chlorine atom is a potential leaving group for nucleophilic substitution reactions, allowing for the introduction of a variety of substituents. The acetate group could be hydrolyzed to reveal a secondary alcohol, which could then be used in a range of subsequent reactions, such as oxidation or etherification. Furthermore, the nitro group is a versatile functional group that can be reduced to an amine, transformed into a carbonyl group via the Nef reaction, or participate in carbon-carbon bond-forming reactions.

Despite this theoretical potential, a comprehensive search of chemical databases and scientific literature did not yield any specific examples of 1-chloro-3-nitrobutan-2-yl acetate being used as a chiral building block for the synthesis of advanced intermediates. The expected transformations, such as the displacement of the chloride or the reduction of the nitro group to build more complex molecular frameworks, have not been documented for this particular compound.

Utilization in the Synthesis of Nitrogen-Containing Heterocyclic Compounds

Nitrogen-containing heterocycles are of immense importance in medicinal chemistry and materials science. The structure of this compound, with its nitro group and chloro atom, suggests its potential as a precursor for various heterocyclic systems. For instance, reduction of the nitro group to an amine, followed by intramolecular cyclization via displacement of the chloride, could theoretically lead to the formation of substituted pyrrolidines or piperidines, which are common motifs in pharmaceuticals.

However, no published studies demonstrate the use of this compound in the synthesis of any nitrogen-containing heterocyclic compounds. General methods for the synthesis of pyrrolidines and piperidines are well-established, but none of the documented routes utilize this specific starting material.

Development of Novel Reagents and Catalysts Derived from this compound Derivatives

The chiral nature of this compound also suggests its potential as a starting material for the synthesis of novel chiral ligands for asymmetric catalysis or as a component of chiral reagents. The functional groups could be modified to incorporate coordinating atoms for metal catalysts or to create specific steric environments to influence the stereochemical outcome of a reaction.

Unfortunately, there is no evidence in the scientific literature of any attempts to develop new reagents or catalysts based on the structure of this compound.

Future Perspectives and Emerging Research Avenues for 1 Chloro 3 Nitrobutan 2 Yl Acetate

Integration with Flow Chemistry and Automated Synthetic Platforms

The adoption of flow chemistry and automated synthesis platforms has revolutionized the landscape of chemical synthesis, offering enhanced control, safety, and efficiency over traditional batch processes. researcher.life For a multifunctional compound like 1-Chloro-3-nitrobutan-2-yl acetate (B1210297), these technologies hold immense promise.

Automated platforms can be employed to rapidly screen a wide array of reaction parameters, such as temperature, pressure, residence time, and stoichiometry, to optimize the synthesis of 1-Chloro-3-nitrobutan-2-yl acetate and its derivatives. orgsyn.org The generation of a library of analogues by systematically varying the starting materials in an automated fashion could accelerate the discovery of new compounds with tailored properties. researcher.life

Table 1: Potential Advantages of Flow Synthesis for this compound

FeatureBenefit in the Context of this compound Synthesis
Enhanced Safety Minimized reaction volume of potentially energetic nitro intermediates.
Precise Control Accurate control over reaction temperature, pressure, and residence time.
Increased Efficiency Telescoped reaction sequences reduce manual handling and purification steps.
Rapid Optimization Automated screening of reaction parameters to quickly identify optimal conditions.
Scalability Seamless transition from laboratory-scale synthesis to larger-scale production.

Sustainable Synthesis Methodologies and Catalytic Approaches

The principles of green chemistry are increasingly guiding the development of new synthetic methods. For this compound, a key focus will be on developing sustainable and catalytic approaches for its synthesis.

Furthermore, exploring metal-free reduction methods for the nitro group, such as those employing trichlorosilane (B8805176), could provide a greener alternative to traditional metal-catalyzed hydrogenations. beilstein-journals.org The selective reduction of the nitro group in this compound would open up avenues to a new class of amino-chloro-alcohols, which are valuable chiral building blocks.

Catalytic approaches for the introduction of the chloro and acetate groups are also crucial. For instance, the use of environmentally benign chlorinating agents and catalytic acylation methods would contribute to a more sustainable synthetic route. The selective hydrogenation of aromatic chloronitro compounds has been extensively studied, and similar catalytic systems could be adapted for the selective transformations of this compound. acs.org

Exploration of Novel Reactivity Modalities and Cascade Reactions

The unique combination of functional groups in this compound suggests a rich and largely unexplored reactivity landscape. The strong electron-withdrawing nature of the nitro group significantly influences the reactivity of the adjacent carbons, making them susceptible to nucleophilic attack. quora.comdoubtnut.com

Future research should focus on elucidating the interplay between the chloro, nitro, and acetate functionalities. For example, the chlorine atom can act as a leaving group in nucleophilic substitution reactions, while the nitro group can be transformed into a variety of other functional groups, including amines and carbonyls. researchgate.netlibretexts.org The acetate group can be hydrolyzed to reveal a secondary alcohol, which can then participate in further reactions.

A particularly exciting avenue is the design of cascade reactions, where a single synthetic operation triggers a sequence of transformations to rapidly build molecular complexity. wikipedia.org For this compound, a cascade sequence could be initiated by a nucleophilic attack at the carbon bearing the chlorine, followed by an intramolecular reaction involving the nitro or acetate group. For example, a triethylamine-promoted cascade involving a Henry reaction, elimination of nitrous acid, and cyclization has been demonstrated for other functionalized nitroalkanes. acs.org Similar strategies could be applied to this compound to generate novel heterocyclic scaffolds.

Table 2: Potential Cascade Reactions Involving this compound

Initiating StepPotential Subsequent ReactionsPotential Product Class
Nucleophilic substitution of chlorideIntramolecular cyclization via nitro group participationNitrogen-containing heterocycles
Base-mediated elimination of HClMichael addition of an external nucleophile to the resulting nitroalkeneHighly functionalized acyclic compounds
Hydrolysis of the acetate groupIntramolecular etherification or lactonizationOxygen-containing heterocycles

The reactivity of the nitro group itself can be harnessed in various ways. For instance, it can participate in [3+2] cycloadditions with dipoles or be used to generate nitrile oxides for further transformations. frontiersin.org The exploration of such novel reactivity modalities will undoubtedly lead to the discovery of new and valuable chemical transformations.

Development of Advanced Analytical Techniques for In Situ Monitoring of Reactions Involving the Compound

To fully understand and optimize the synthesis and subsequent transformations of this compound, the development and application of advanced analytical techniques for in situ monitoring are paramount. Real-time reaction monitoring provides invaluable insights into reaction kinetics, mechanisms, and the formation of transient intermediates. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for in-situ reaction monitoring. iastate.edu By acquiring a series of NMR spectra over time, the consumption of starting materials and the formation of products and byproducts can be quantified. beilstein-journals.org This would be particularly useful for studying the complex reaction mixtures that may arise from the reactions of this compound. The use of hyperpolarized NMR could offer enhanced sensitivity for detecting low-concentration intermediates. nih.gov

Raman spectroscopy is another valuable technique for real-time monitoring, especially for reactions in aqueous media or for tracking specific functional groups. acs.org The distinct stretching frequencies of the nitro group, for example, can be monitored to follow the progress of its reduction or transformation.

The integration of these Process Analytical Technologies (PAT) with automated flow chemistry platforms would create a powerful feedback loop, allowing for the autonomous optimization of reaction conditions based on real-time analytical data. This data-rich approach will be instrumental in unlocking the full synthetic potential of this compound and accelerating the discovery of its novel applications.

Q & A

Basic Research Questions

Q. What safety protocols are essential when handling 1-Chloro-3-nitrobutan-2-yl acetate in laboratory environments?

  • Methodological Answer :

  • Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles.
  • Work in a fume hood with proper ventilation to minimize inhalation risks.
  • Store the compound in a cool, dry, and well-ventilated area, segregated from incompatible substances.
  • Experienced personnel should handle the compound in authorized facilities equipped with emergency eyewash stations and spill kits .

Q. Which analytical techniques are prioritized for structural elucidation of this compound and its intermediates?

  • Methodological Answer :

  • Single-crystal X-ray diffraction : Resolve molecular geometry and confirm substituent orientations (e.g., nitro group torsion angles) .
  • NMR spectroscopy : Analyze chemical shifts for chlorine and nitro functional groups; 13C^{13}\text{C} NMR can distinguish carbonyl and cyclobutane carbons.
  • Mass spectrometry (MS) : Identify molecular ion peaks and fragmentation patterns to validate purity and intermediate structures .

Q. What are the best practices for synthesizing this compound in a multi-step reaction setup?

  • Methodological Answer :

  • Design reactions with orthogonal protecting groups to prevent side reactions.
  • Use column chromatography or recrystallization for intermediate purification.
  • Monitor reaction progress via TLC or in-line FTIR to detect nitro group formation and esterification .

Advanced Research Questions

Q. How can factorial experimental design improve the optimization of reaction conditions for synthesizing this compound?

  • Methodological Answer :

  • Variable selection : Test factors like temperature (40–80°C), solvent polarity (e.g., DMF vs. THF), and catalyst loading (e.g., 1–5 mol%).
  • Statistical analysis : Apply ANOVA to identify significant variables and interactions. For example, a 232^3 factorial design can reveal nonlinear effects of temperature on nitro group stability .

Q. What computational and experimental integration methods are effective in predicting reaction mechanisms for this compound?

  • Methodological Answer :

  • Quantum chemical calculations : Use density functional theory (DFT) to model transition states and energy barriers for nitro group addition.
  • Reaction path search : Combine computational predictions (e.g., ICReDD’s workflow) with experimental validation via kinetic isotope effects (KIE) studies .
  • Machine learning : Train models on existing kinetic data to predict optimal reaction conditions .

Q. How should researchers resolve discrepancies in kinetic data obtained from different analytical methods?

  • Methodological Answer :

  • Cross-validation : Compare HPLC-derived rate constants with GC-MS or calorimetry data.
  • Error analysis : Quantify instrument-specific biases (e.g., HPLC detection limits for nitro intermediates).
  • Computational reconciliation : Use Bayesian statistics to integrate conflicting datasets into a unified kinetic model .

Q. What reactor design considerations are critical for scaling up the synthesis of this compound?

  • Methodological Answer :

  • Continuous flow reactors : Enhance heat transfer and reduce exothermic risks during nitro group addition.
  • Membrane separation : Integrate in-line purification to remove chlorinated byproducts and improve yield.
  • Scale-down experiments : Use microreactors to simulate mass transfer limitations before pilot-scale trials .

Q. How can AI-driven process control systems enhance the reproducibility of this compound production?

  • Methodological Answer :

  • Real-time monitoring : Deploy IoT sensors to track temperature, pressure, and pH.
  • Closed-loop control : Use reinforcement learning to adjust reagent flow rates dynamically.
  • Data feedback : Integrate COMSOL Multiphysics simulations to predict reactor performance under varying conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.